Aromatase Inhibitory Activity: Direct Comparison with Aminoglutethimide and Para-Amino Analog
The unsubstituted (1R)-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold serves as a critical reference point for evaluating the impact of substituents on aromatase inhibition. A direct head-to-head comparison within the same study showed that the para-amino derivative (1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione) is a slightly more potent aromatase inhibitor than the clinical reference aminoglutethimide, with a Ki of 1.2 µM compared to 1.8 µM [1]. Critically, the study also demonstrated that replacing the para-amino group with hydrogen (i.e., the unsubstituted phenyl analog) resulted in a complete loss of inhibitory activity toward aromatase [2]. This indicates that the phenyl core provides essential binding but is not sufficient for activity without specific substitution.
| Evidence Dimension | Aromatase inhibition (Ki) |
|---|---|
| Target Compound Data | Inactive (no inhibition reported) |
| Comparator Or Baseline | 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione: Ki = 1.2 µM; Aminoglutethimide: Ki = 1.8 µM |
| Quantified Difference | Target compound is inactive, whereas the 4-amino analog shows a 1.5-fold increase in potency over aminoglutethimide. |
| Conditions | In vitro enzyme assay using human placental aromatase. |
Why This Matters
For researchers developing aromatase inhibitors, the unsubstituted phenyl scaffold is not a direct therapeutic candidate but is essential as a negative control to validate the contribution of the 4-amino group, which enhances potency by at least 1.5-fold over the clinical agent aminoglutethimide.
- [1] Rowlands, M. G., Bunnett, M. A., Foster, A. B., Jarman, M., Stanek, J., & Schweizer, E. (1988). Analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. Journal of Medicinal Chemistry, 31(5), 971-976. View Source
- [2] Rowlands, M. G., Bunnett, M. A., Foster, A. B., Jarman, M., Stanek, J., & Schweizer, E. (1988). Analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. Journal of Medicinal Chemistry, 31(5), 971-976. View Source
